molecular formula C6H12Cl2N4 B2518008 3-(4H-1,2,4-Triazol-4-yl)cyclobutanamine dihydrochloride CAS No. 2137579-11-2

3-(4H-1,2,4-Triazol-4-yl)cyclobutanamine dihydrochloride

Cat. No.: B2518008
CAS No.: 2137579-11-2
M. Wt: 211.09
InChI Key: JSNJVOOJOVJAHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4H-1,2,4-Triazol-4-yl)cyclobutanamine dihydrochloride is a chemical compound that features a triazole ring and a cyclobutanamine moiety. . The triazole ring is a common motif in many biologically active compounds, contributing to their stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4H-1,2,4-Triazol-4-yl)cyclobutanamine dihydrochloride typically involves the reaction of an alicyclic aldehyde or ketone with sodium bisulphite, followed by the addition of a triazole derivative . The reaction conditions often include:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include continuous flow reactors and automated purification systems to handle larger volumes efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(4H-1,2,4-Triazol-4-yl)cyclobutanamine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a triazole oxide, while substitution could introduce various functional groups onto the triazole ring .

Scientific Research Applications

3-(4H-1,2,4-Triazol-4-yl)cyclobutanamine dihydrochloride has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4H-1,2,4-Triazol-4-yl)cyclobutanamine dihydrochloride is unique due to its specific structure, which combines a cyclobutanamine moiety with a triazole ring. This combination enhances its stability and reactivity, making it a valuable compound for further research and development .

Properties

IUPAC Name

3-(1,2,4-triazol-4-yl)cyclobutan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4.2ClH/c7-5-1-6(2-5)10-3-8-9-4-10;;/h3-6H,1-2,7H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSNJVOOJOVJAHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N2C=NN=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.